An In-depth Technical Guide to the Physicochemical Properties of 3-Iodocyclopent-2-enone
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodocyclopent-2-enone
Abstract
3-Iodocyclopent-2-enone is a halogenated cyclic enone with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, conferred by the electron-withdrawing iodine atom and the strained five-membered ring, make it a valuable intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-iodocyclopent-2-enone, offering insights into its molecular structure, spectral characteristics, synthetic routes, chemical reactivity, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this reactive intermediate.
Molecular and Chemical Identity
3-Iodocyclopent-2-enone is a cyclopentenone derivative characterized by the presence of an iodine atom at the C-3 position of the α,β-unsaturated ketone core. This substitution pattern critically influences the molecule's reactivity and spectroscopic properties.
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IUPAC Name: 3-iodocyclopent-2-en-1-one
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Synonyms: 3-iodocyclopentenone
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Molecular Formula: C₅H₅IO
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CAS Number: 61765-46-6
The structural arrangement of 3-iodocyclopent-2-enone, with its planar enone system and the bulky iodine substituent, dictates its stereoelectronic profile, which is fundamental to its chemical behavior.
Caption: 2D representation of 3-iodocyclopent-2-enone.
Physicochemical Properties
The physicochemical properties of 3-iodocyclopent-2-enone are summarized in the table below. It is important to note that while some data is experimentally determined, other parameters are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 207.99 g/mol | [1] |
| Exact Mass | 207.93851 Da | [1] |
| Melting Point | 67-68 °C | [1] |
| Boiling Point (Predicted) | 221.2 ± 30.0 °C | [1] |
| Density (Predicted) | 2.02 ± 0.1 g/cm³ | [1] |
| LogP (Predicted) | 1.668 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Topological Polar Surface Area | 17.1 Ų | |
| Complexity | 126 | [1] |
Proposed Synthesis and Purification
While a specific, high-yield synthesis for 3-iodocyclopent-2-enone is not extensively documented in peer-reviewed literature, a plausible and efficient route can be conceptualized through the oxidation of the corresponding allylic alcohol, 3-iodocyclopent-2-en-1-ol. This precursor is accessible and its subsequent oxidation offers a direct pathway to the target enone.
Rationale for Synthetic Strategy: The oxidation of allylic alcohols to α,β-unsaturated ketones is a fundamental and reliable transformation in organic synthesis.[2] A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a particularly effective and selective choice for this purpose, often yielding clean products with simple workup procedures.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Iodocyclopent-2-en-1-ol
Step 2: Oxidation to 3-Iodocyclopent-2-enone
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Objective: To oxidize 3-iodocyclopent-2-en-1-ol to 3-iodocyclopent-2-enone.
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Materials:
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3-Iodocyclopent-2-en-1-ol
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Activated Manganese Dioxide (MnO₂)
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Dichloromethane (DCM), anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
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Celite® or a similar filter aid
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodocyclopent-2-en-1-ol (1.0 eq) in anhydrous dichloromethane.
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To this solution, add activated manganese dioxide (5-10 eq) portion-wise at room temperature. The reaction is typically heterogeneous.
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Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.
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Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
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Purification:
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The crude 3-iodocyclopent-2-enone can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
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Caption: A step-by-step workflow for the proposed synthesis.
Predicted Spectral Data and Characterization
No experimentally verified spectra for 3-iodocyclopent-2-enone are publicly available. The following data are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the vinyl proton and the two methylene groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (vinyl) | 6.2 - 6.5 | t | ~2.5 |
| H-4 (allylic CH₂) | 2.8 - 3.1 | m | - |
| H-5 (CH₂) | 2.4 - 2.7 | m | - |
Causality of Predicted Shifts: The vinylic proton at C-2 is expected to be downfield due to its position in an electron-deficient π-system. The allylic protons at C-4 will be deshielded by both the double bond and the carbonyl group. The protons at C-5 will be the most upfield of the ring protons.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and distinct signals for the sp² and sp³ hybridized carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 195 - 205 |
| C-2 (vinyl CH) | 135 - 145 |
| C-3 (vinyl C-I) | 90 - 100 |
| C-4 (allylic CH₂) | 35 - 45 |
| C-5 (CH₂) | 25 - 35 |
Causality of Predicted Shifts: The carbonyl carbon (C-1) will have the largest chemical shift. The carbon bearing the iodine (C-3) will be significantly shielded by the "heavy atom effect" of iodine, resulting in a more upfield shift than the other vinyl carbon (C-2).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band for the carbonyl group and a characteristic band for the C=C double bond.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (conjugated ketone) | 1685 - 1705 | Strong |
| C=C (alkene) | 1610 - 1640 | Medium |
| C-H (sp²) | 3010 - 3100 | Medium |
| C-H (sp³) | 2850 - 2960 | Medium |
Underlying Principles: The conjugation of the carbonyl group with the double bond lowers the stretching frequency compared to a saturated ketone.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ should be observed at m/z = 208.
Expected Fragmentation Pattern:
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[M-I]⁺: A prominent peak at m/z = 81, corresponding to the loss of the iodine radical.
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[M-CO]⁺: A peak corresponding to the loss of carbon monoxide.
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Alpha-cleavage: Fragmentation adjacent to the carbonyl group.
Reactivity and Chemical Behavior
The reactivity of 3-iodocyclopent-2-enone is governed by the interplay of its functional groups: the α,β-unsaturated ketone and the vinyl iodide.
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Michael Addition: The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack in a Michael (conjugate) addition. This allows for the introduction of a wide range of substituents at the C-2 position.[3]
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Cross-Coupling Reactions: The vinyl iodide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon bonds at the C-3 position, providing access to highly functionalized cyclopentenone derivatives.
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Diels-Alder Reactions: The electron-poor double bond can act as a dienophile in Diels-Alder cycloadditions, leading to the formation of bicyclic systems.
Caption: Key reaction pathways for 3-iodocyclopent-2-enone.
Applications in Research and Drug Development
The cyclopentenone ring is a core structural motif in a variety of biologically active natural products, most notably the prostaglandins.[4] Halogenated cyclopentenones, such as 3-iodocyclopent-2-enone, are valuable intermediates in the synthesis of these and other complex molecules.
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Prostaglandin Synthesis: Halocyclopentenones are key precursors in the synthesis of prostaglandins and their analogues, which have a wide range of physiological effects and therapeutic applications.[5]
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Fragment-Based Drug Discovery (FBDD): The iodo-substituent can act as a handle for covalent modification of biological targets, making it a potentially useful fragment in FBDD for the development of covalent inhibitors.
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Synthesis of Complex Molecules: The dual reactivity of 3-iodocyclopent-2-enone allows for sequential and orthogonal functionalization, making it a powerful tool for the construction of intricate molecular architectures.
Safety and Handling
While specific toxicity data for 3-iodocyclopent-2-enone is not available, it should be handled with caution as a potentially hazardous chemical. The safety data for the isomeric 2-iodocyclopent-2-enone indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Similar precautions should be taken with the 3-iodo isomer.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
References
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Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodo-2-cyclopenten-1-ol. Retrieved from [Link]
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MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Iodoketone synthesis by iodination. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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LookChem. (n.d.). 3-Iodo-2-cyclopenten-1-one. Retrieved from [Link]
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RSC Publishing. (n.d.). Application of Pauson–Khand reaction in the total synthesis of terpenes. Retrieved from [Link]
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ACS Publications. (2022). Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]
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NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
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Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]
